Structural Differentiation from Chroman-4-one Hydrazone Antileishmanial Leads
The target compound, 2-(4-hydrazinylphenyl)chromen-4-one, is structurally distinct from the chroman-4-one hydrazone derivatives (e.g., compound 4: benzoic acid, 2-(2,3-dihydro-4H-1-benzopyran-4-ylidene)hydrazide) that have demonstrated in vivo antileishmanial efficacy [1]. In the hydrazone series, the C4 position of the chroman-4-one ring is modified to a hydrazone (C=NNH-), whereas the target compound retains the chromen-4-one carbonyl and instead bears a hydrazine (-NHNH2) group on the 2-phenyl ring. This structural difference is critical because the chroman-4-one hydrazone series showed that substitution at the C2 carbonyl with a thiochroman-4-one interfered with activity against Leishmania panamensis amastigotes (EC50 28.5 and 53.2 µM for acyl hydrazones 26a and 26b) [2]. The target compound's hydrazinylphenyl architecture offers an alternative pharmacophore that may circumvent this activity loss while retaining the synthetic versatility of the hydrazine moiety.
| Evidence Dimension | Structural class and biological activity potential |
|---|---|
| Target Compound Data | 2-(4-Hydrazinylphenyl)chromen-4-one; hydrazine on 2-phenyl ring; chromen-4-one core |
| Comparator Or Baseline | Chroman-4-one hydrazone derivatives (e.g., compound 4: benzoic acid hydrazone derivative); hydrazone at C4; chroman-4-one core |
| Quantified Difference | No direct head-to-head activity data available. However, chroman-4-one hydrazone compound 4 produced a higher percentage of clinical cures in golden hamster models of cutaneous leishmaniasis compared to compounds 3, 5, and 6 [1]. The target compound offers a distinct substitution pattern that may be explored for SAR expansion. |
| Conditions | In vitro macrophage intracellular amastigote assay (L. panamensis, L. braziliensis); in vivo golden hamster model of cutaneous leishmaniasis (L. braziliensis). |
Why This Matters
This structural differentiation is essential for medicinal chemists seeking to diversify SAR around the chromen-4-one scaffold without repeating the synthetic routes of known hydrazone leads, thereby enabling novel IP space and potentially improved selectivity profiles.
- [1] Chroman-4-one hydrazones derivatives: synthesis, characterization, and in vitro and in vivo antileishmanial effects. Medicinal Chemistry Research, 2019, 28, 2184–2199. View Source
- [2] Chroman-4-one hydrazones derivatives: synthesis, characterization, and in vitro and in vivo antileishmanial effects. Scite.ai abstract. View Source
